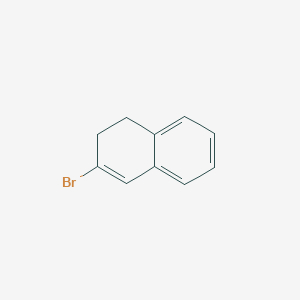
3-Bromo-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C10H9Br and its molecular weight is 209.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing bromine at the 3-position of 1,2-dihydronaphthalene, and how can reaction parameters be optimized?
- Methodological Answer : Bromination of dihydronaphthalene derivatives often employs reagents like N-bromosuccinimide (NBS) or molecular bromine (Br2) under controlled conditions. Solvent polarity, temperature, and catalytic systems (e.g., Lewis acids) critically influence regioselectivity. For example, polar aprotic solvents like acetonitrile may enhance electrophilic bromination at the 3-position. Reaction progress should be monitored via TLC or HPLC, with purification using column chromatography or recrystallization. Optimization requires iterative adjustments to solvent, stoichiometry, and reaction time .
Q. Which analytical techniques are most reliable for confirming the structure and purity of 3-Bromo-1,2-dihydronaphthalene?
- Methodological Answer :
- Chiral HPLC : Resolves stereoisomers using columns like Chiralcel OJ with hexane/2-propanol mobile phases, comparing retention times to authentic standards .
- 1H NMR : Characterizes proton environments, with diastereotopic protons in the dihydronaphthalene ring showing distinct splitting patterns. Flow NMR can capture reactive intermediates or dimerization kinetics .
- GC-MS : Confirms molecular weight and purity by detecting bromine isotopic patterns (79Br/81Br) .
Advanced Research Questions
Q. How does the presence of a bromine substituent influence the dimerization kinetics of 1,2-dihydronaphthalene derivatives, and what experimental approaches can quantify this effect?
- Methodological Answer : Bromine’s electron-withdrawing effect stabilizes radical intermediates, potentially accelerating dimerization. Kinetics can be studied via:
- Time-resolved 1H NMR : Monomers and dimers are tracked in real-time under inert conditions (e.g., flow NMR systems) .
- UV-Vis spectroscopy : Measures absorbance changes during dimerization, with pseudo-first-order rate constants derived from kinetic traces .
- Computational modeling : DFT calculations predict transition states and activation energies, validated against experimental rates .
Q. What strategies can resolve conflicting data regarding the metabolic pathways of brominated dihydronaphthalenes across biological models?
- Methodological Answer :
- Isotopic labeling : 13C- or 2H-labeled compounds trace metabolic fate in vitro (e.g., liver microsomes) and in vivo (rodent models).
- Enzyme inhibition assays : Co-administration of cytochrome P450 inhibitors (e.g., ketoconazole) identifies key metabolic enzymes.
- Cross-model validation : Compare results from bacterial systems (e.g., E. coli JM109) and mammalian hepatocytes to isolate species-specific pathways .
Q. In designing toxicity studies for this compound, what inclusion criteria ensure comprehensive hazard assessment?
- Exposure routes : Prioritize inhalation and oral administration, with dermal studies for handling safety.
- Health outcomes : Assess systemic effects (hepatic, renal, respiratory) and carcinogenic potential.
- Data sources : Include peer-reviewed studies, grey literature (government reports, dissertations), and non-English papers translated for critical findings .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of brominated naphthalene derivatives?
- Methodological Answer :
- Standardized bioassays : Replicate studies under controlled conditions (e.g., cell lines, exposure durations).
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers.
- Structural analogs : Compare this compound with related compounds (e.g., 6-bromo derivatives) to isolate substituent effects .
Q. Methodological Tables
Table 1. Key Analytical Techniques for this compound
Table 2. Inclusion Criteria for Toxicity Studies
| Category | Criteria | Rationale |
|---|---|---|
| Species | Humans, rodents | Cross-species relevance |
| Exposure | Inhalation, oral, dermal | Mimics real-world scenarios |
| Health Outcomes | Systemic effects (hepatic, renal) | Prioritizes organ-specific toxicity |
Propriétés
Numéro CAS |
92013-27-9 |
|---|---|
Formule moléculaire |
C10H9B |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
3-bromo-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 |
Clé InChI |
AGCRAAGEEVNBDW-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC=CC=C21)Br |
SMILES canonique |
C1CC(=CC2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















